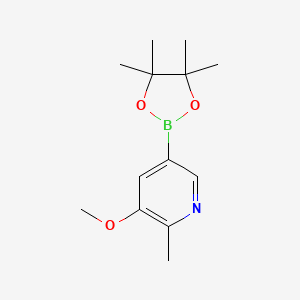
4-(dimethylamino)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(dimethylamino)oxane-4-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of dimethylamine with oxane-4-carboxylic acid under controlled conditions. Industrial production methods often involve the use of high-quality reference standards to ensure accurate results .
Análisis De Reacciones Químicas
4-(Dimethylamino)oxane-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)oxane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology, it is studied for its potential effects on cell function and biological activity. In medicine, it is explored for its potential therapeutic applications. Additionally, it has applications in environmental and industrial research.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4-(Dimethylamino)oxane-4-carboxylic acid can be compared with other similar compounds, such as 4-(dimethylamino)benzoic acid and other aminobenzoic acids . These compounds share similar structural features but differ in their chemical properties and biological activities.
Propiedades
Número CAS |
933722-19-1 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148695.png)
